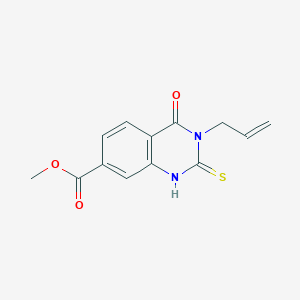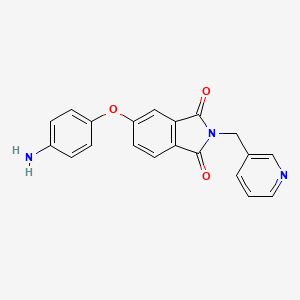
Bis(3-(trimethylsilyl)propyl)amine
概要
説明
Bis(3-(trimethylsilyl)propyl)amine: is a bis-amino silane compound that serves as a water-based coupling agent. It promotes adhesion between different materials to form hybrid materials. The amino groups in the polymer provide coating strength to modified metal surfaces, while the silanol groups bond with hydroxyls present on the surface of metals, forming metal-siloxane linkages .
準備方法
Synthetic Routes and Reaction Conditions: Bis(3-(trimethylsilyl)propyl)amine can be synthesized through a co-condensation reaction between tetraethyl orthosilicate and bis(3-(trimethoxysilyl)propyl)amine precursors in acidic media. The soft template approach for pore formation is applied, using surfactant Pluronic P123 as a structural directing agent. The presence of xylene and potassium chloride improves pore ordering and textural characteristics .
Industrial Production Methods: Metal finishing may be achieved by coating bis(3-(trimethoxysilyl)propyl)amine and vinyltriacetoxysilane for protection against corrosion .
化学反応の分析
Types of Reactions: Bis(3-(trimethylsilyl)propyl)amine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The silanol groups can undergo substitution reactions with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various silanes for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure optimal yields .
Major Products: The major products formed from these reactions include amine-modified silanes, siloxanes, and various hybrid materials with enhanced properties for industrial applications .
科学的研究の応用
Chemistry: Bis(3-(trimethylsilyl)propyl)amine is used as a coupling agent to promote adhesion between different materials, forming hybrid materials with improved mechanical properties. It is also used in the synthesis of amine-modified mesostructured organosilica for catalysis and absorbance applications .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
Medicine: The compound is explored for its potential in drug delivery systems, where it can be used to modify the surface of nanoparticles to improve their stability and targeting capabilities .
Industry: In the industrial sector, this compound is used for metal finishing, providing protection against corrosion and enhancing the durability of metal surfaces .
作用機序
The mechanism of action of bis(3-(trimethylsilyl)propyl)amine involves the interaction of its amino groups with the surface hydroxyl groups of metals, forming strong metal-siloxane linkages. These linkages provide enhanced adhesion and coating strength to the modified surfaces. The silanol groups in the compound also play a crucial role in bonding with hydroxyl groups on various surfaces, promoting the formation of hybrid materials .
類似化合物との比較
- (3-Aminopropyl)trimethoxysilane
- (3-Aminopropyl)triethoxysilane
- N-(3-Trimethoxysilylpropyl)diethylenetriamine
- (3-Glycidyloxypropyl)trimethoxysilane
Uniqueness: Bis(3-(trimethylsilyl)propyl)amine stands out due to its dual functionality as a bis-amino silane, which allows it to form stronger and more stable hybrid materials compared to other similar compounds. Its ability to enhance adhesion and coating strength makes it a valuable compound in various industrial and research applications .
特性
IUPAC Name |
3-trimethylsilyl-N-(3-trimethylsilylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H31NSi2/c1-14(2,3)11-7-9-13-10-8-12-15(4,5)6/h13H,7-12H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLOXRWLGGSMAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCNCCC[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H31NSi2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


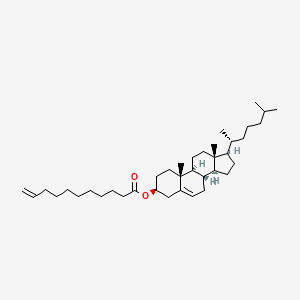
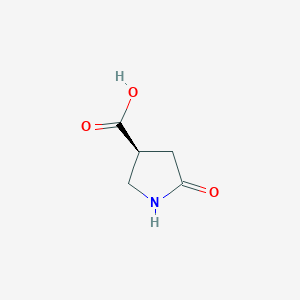
![3-Oxo-1,3-dihydrobenzo[c]isoxazole-4-carboxylic acid](/img/structure/B3123569.png)
![2-(3,4-difluoroanilino)-N-[2-methyl-5-(piperazin-1-ylmethyl)phenyl]acetamide;trihydrochloride](/img/structure/B3123575.png)
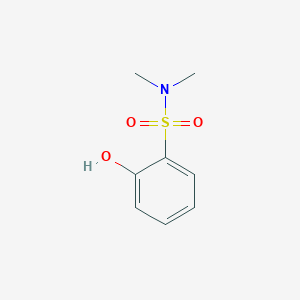
![(R)-3,3'-Bis[4-(2-naphthalenyl)phenyl]-1,1'-binaphthalene-2,2'-diol](/img/structure/B3123597.png)
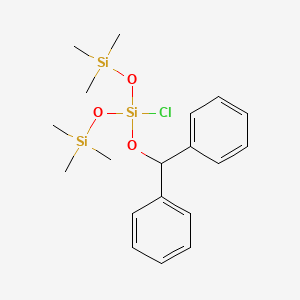
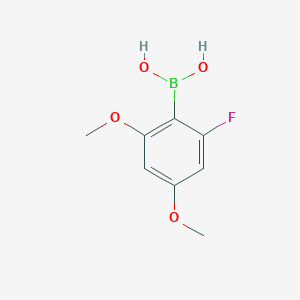
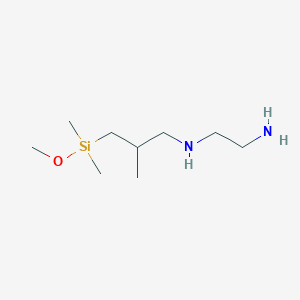
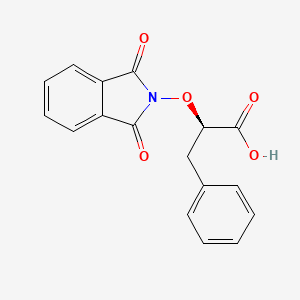
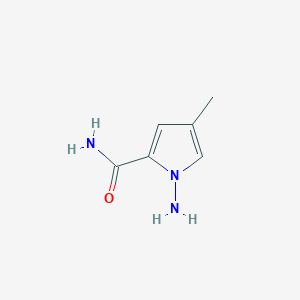
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
